molecular formula C11H13FN2O3 B1322674 N,N-Diethyl-3-fluoro-4-nitrobenzamide CAS No. 474020-75-2

N,N-Diethyl-3-fluoro-4-nitrobenzamide

Cat. No.: B1322674
CAS No.: 474020-75-2
M. Wt: 240.23 g/mol
InChI Key: UDJSYCJLYSNACA-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-fluoro-4-nitrobenzamide is an organic compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide core, along with two ethyl groups attached to the nitrogen atom. This compound is typically found in the form of a white to yellow powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-fluoro-4-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 3-fluoro-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with diethylamine in the presence of a base such as triethylamine to yield this compound . The reaction conditions typically involve heating under reflux and maintaining a controlled temperature range of 0-20°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the acid chloride intermediate followed by reaction with diethylamine. Industrial setups often employ continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

Major Products Formed

    Reduction: N,N-Diethyl-3-fluoro-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3-fluoro-4-nitrobenzamide is utilized in diverse scientific research fields:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The ethyl groups on the nitrogen atom contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-3-fluoro-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N,N-diethyl-3-fluoro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJSYCJLYSNACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623322
Record name N,N-Diethyl-3-fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474020-75-2
Record name N,N-Diethyl-3-fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-4-nitrobenzoic acid (5.0 g, 27.0 mmol) was refluxed in a mixture of 2:1 CH2Cl2/SOCl2 (150 mL) overnight. The solvent was concentrated and the residue dissolved in CH2Cl2 (50 mL). Another CH2Cl2 solution (50 mL) of diethylamine (3.35 mL, 1.2 eq) and triethylamine (7.5 mL, 2 eq) was then added dropwise to the cold stirring solution (0° C.) of the acid chloride. The solution was stirred at rt for 1 h. The solution was then washed with 5% KHSO4 solution, saturated NaHCO3 solution, brine and dried over anhydrous MgSO4. The crude product was purified by flash chromatography using 2:1/hex:EtOAc on silica gel to afford the title compound (5.10 g, 79% yield); 1H NMR (400 MHz, CDCl3) δ 8.12 (m, 1H), 7.29 (m, 2H), 3.56 (br d, 2H), 3.23 (br d, 2H), 1.27 (br s, 3H), 1.15 (br s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
CH2Cl2 SOCl2
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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